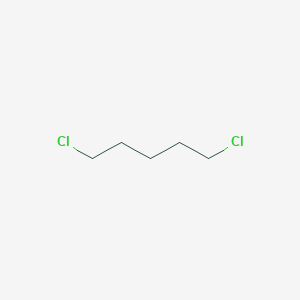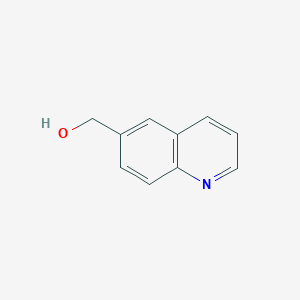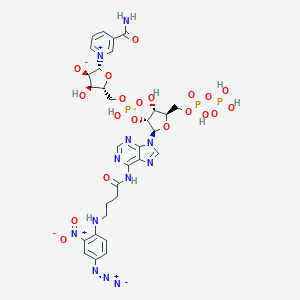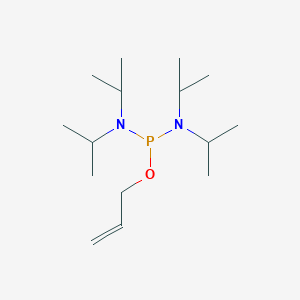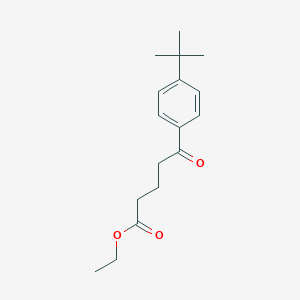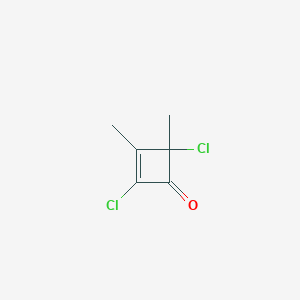![molecular formula C8H11ClO B010728 5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one CAS No. 110079-16-8](/img/structure/B10728.png)
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as 'CDMSH' and is a colorless liquid with a pleasant odor. CDMSH is a spiroketone, which means it has a unique structure that allows it to interact with biological systems in a specific manner.
Mécanisme D'action
The mechanism of action of CDMSH is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. One study has shown that CDMSH inhibits the activity of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in cancer metastasis. Another study has shown that CDMSH activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
CDMSH has been shown to have several biochemical and physiological effects. In vitro studies have shown that CDMSH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, CDMSH has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, CDMSH has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDMSH in lab experiments is its unique structure, which allows it to interact with biological systems in a specific manner. Moreover, CDMSH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using CDMSH is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on CDMSH. One of the most promising directions is the development of CDMSH-based drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to understand the mechanism of action of CDMSH and its interaction with specific proteins and enzymes. Additionally, the potential applications of CDMSH in materials science and agriculture should be explored further.
Méthodes De Synthèse
The synthesis of CDMSH involves the reaction of 5-chloro-2-hexanone with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. This process is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of CDMSH can vary depending on the reaction conditions, but typically ranges from 60-80%.
Applications De Recherche Scientifique
CDMSH has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. One of the most promising applications of CDMSH is in the development of new drugs. Several studies have shown that CDMSH exhibits potent antitumor, anti-inflammatory, and antimicrobial activities. Moreover, CDMSH has been shown to have a positive effect on the immune system, making it a potential candidate for immunomodulatory drugs.
Propriétés
Numéro CAS |
110079-16-8 |
|---|---|
Nom du produit |
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
5-chloro-6,6-dimethylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C8H11ClO/c1-7(2)5(9)6(10)8(7)3-4-8/h5H,3-4H2,1-2H3 |
Clé InChI |
FYEQUVPFFQAADF-UHFFFAOYSA-N |
SMILES |
CC1(C(C(=O)C12CC2)Cl)C |
SMILES canonique |
CC1(C(C(=O)C12CC2)Cl)C |
Synonymes |
Spiro[2.3]hexan-4-one, 5-chloro-6,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



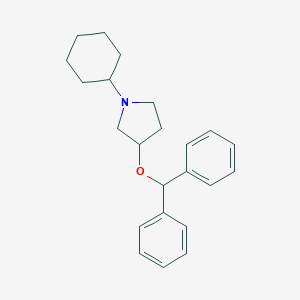
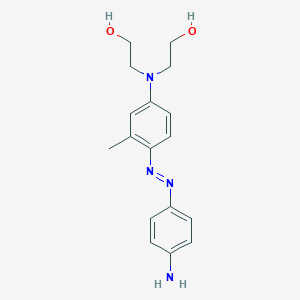
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
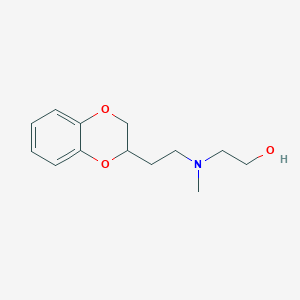
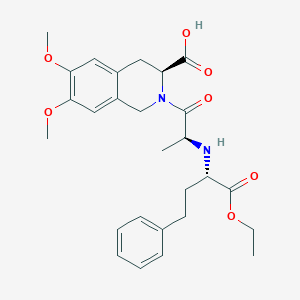
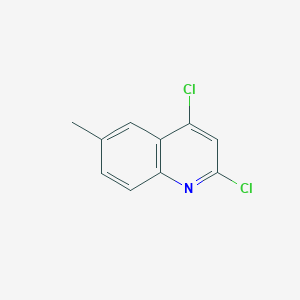
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
